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molecular formula C16H12O2S B8688578 Methyl 4-(1-benzothien-2-yl)benzoate CAS No. 132932-63-9

Methyl 4-(1-benzothien-2-yl)benzoate

Cat. No. B8688578
M. Wt: 268.3 g/mol
InChI Key: JDCUPUFNNLIUHS-UHFFFAOYSA-N
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Patent
US08138197B2

Procedure details

Aqueous 5 N sodium hydroxide solution (0.28 mL, 1.40 mmol) was added to a methanol (2.3 mL) solution of methyl 4-(benzo[b]thiophen-2-yl)benzoate (124 mg, 0.462 mmol), and refluxed for 3 hours. After left cooled, 5 N hydrochloric acid (0.28 mL, 1.40 mmol) was added to the reaction mixture, and concentrated under reduced pressure. 20% methanol/THF was added to the residue, the mixture was filtered, and the filtrate was concentrated under reduced pressure. Diethyl ether was added to the residue, the insoluble matter was taken out through filtration, and dried to obtain the title compound as a pale yellow solid.
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[S:3]1[C:7]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][CH:9]=2)=[CH:6][C:5]2[CH:18]=[CH:19][CH:20]=[CH:21][C:4]1=2.Cl>CO>[S:3]1[C:7]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)=[CH:6][C:5]2[CH:18]=[CH:19][CH:20]=[CH:21][C:4]1=2 |f:0.1|

Inputs

Step One
Name
Quantity
0.28 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
124 mg
Type
reactant
Smiles
S1C2=C(C=C1C1=CC=C(C(=O)OC)C=C1)C=CC=C2
Name
Quantity
2.3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
After left
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
20% methanol/THF was added to the residue
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether was added to the residue
FILTRATION
Type
FILTRATION
Details
the insoluble matter was taken out through filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1C1=CC=C(C(=O)O)C=C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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